4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
919992-15-7 |
|---|---|
Molecular Formula |
C21H19O2PS |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(2-diphenylphosphinothioylethoxy)benzaldehyde |
InChI |
InChI=1S/C21H19O2PS/c22-17-18-11-13-19(14-12-18)23-15-16-24(25,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,17H,15-16H2 |
InChI Key |
KPRASHCWDWLDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(CCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Ethoxybenzaldehyde Intermediate
A foundational step is the synthesis of 4-ethoxybenzaldehyde, which can be prepared by etherification of 4-hydroxybenzaldehyde with bromoethane in the presence of a base. According to a patented method for related ethoxybenzaldehydes:
-
- 4-Hydroxybenzaldehyde (or salicylaldehyde derivatives)
- Bromoethane as the alkylating agent
- Base such as potassium carbonate or potassium tert-butoxide
- Solvent options include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), toluene, or tetrahydrofuran (THF)
- Reaction temperature around 80°C
- Reaction time approximately 12 hours
-
- Dissolve 4-hydroxybenzaldehyde and base in the chosen solvent.
- Add bromoethane slowly and heat the mixture to reflux or 80°C.
- Stir for 12 hours to complete the etherification.
- Filter and extract the product, followed by purification via chromatography.
Introduction of the Diphenylphosphorothioyl Ethoxy Group
The key step to obtain 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde involves attaching the diphenylphosphorothioyl group to the ethoxy side chain. This is typically achieved by:
-
- 4-Ethoxybenzaldehyde or its derivative with a reactive leaving group on the ethoxy chain (e.g., bromoethyl ether)
- Diphenylphosphorothioyl nucleophile or its precursor (e.g., diphenylphosphine sulfide anion)
- Base to deprotonate and activate the nucleophile (e.g., sodium hydride, potassium tert-butoxide)
- Solvent such as DMF or THF
- Reaction temperature controlled between room temperature and 80°C
- Reaction time varies from several hours to overnight
-
- Generate the diphenylphosphorothioyl anion by deprotonation of diphenylphosphine sulfide.
- Add the 4-(2-bromoethoxy)benzaldehyde to the reaction mixture.
- Stir under inert atmosphere to promote nucleophilic substitution, forming the desired ether linkage.
- Work up by aqueous quenching, extraction, and purification by chromatography or recrystallization.
- Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Etherification of 4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde, bromoethane, base (K2CO3 or KOtBu) | DMSO, DMF, toluene, THF | 80 | 12 | 60-72 | Minimal side reactions, scalable |
| Formation of diphenylphosphorothioyl anion | Diphenylphosphine sulfide, base (NaH, KOtBu) | DMF, THF | 25-80 | 4-12 | High | Requires inert atmosphere, careful control |
| Nucleophilic substitution to form final product | 4-(2-bromoethoxy)benzaldehyde + diphenylphosphorothioyl anion | DMF, THF | 25-80 | 4-12 | High | Purification by chromatography/recrystallization |
- The choice of base and solvent critically affects the reaction rate and yield. Sodium hydride in DMF is preferred for generating the phosphorothioyl anion due to its strong basicity and solubility properties.
- Reaction temperature control is essential to prevent decomposition of sensitive aldehyde groups.
- Purification steps such as column chromatography or recrystallization from suitable solvents (e.g., toluene, ethyl acetate) are necessary to achieve high purity.
- The use of inert atmosphere (argon or nitrogen) prevents oxidation of phosphorus-containing intermediates.
- Recovery of unreacted amines or bases from aqueous phases can improve overall process economy.
The preparation of this compound involves a multi-step synthetic route starting from 4-hydroxybenzaldehyde derivatives, proceeding through etherification and nucleophilic substitution with diphenylphosphorothioyl reagents. Optimized conditions include the use of strong bases like sodium hydride in polar aprotic solvents such as DMF, controlled temperatures, and inert atmospheres to maximize yield and purity. Purification by chromatography and recrystallization ensures the isolation of the target compound in high purity suitable for further applications.
This synthesis approach is supported by diverse patent literature and organic synthesis methodologies, providing a robust and scalable route for the preparation of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aldehyde Group
The aldehyde functionality undergoes classical nucleophilic additions and condensations:
The electron-withdrawing phosphorothioyl group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attack. Kinetic studies show second-order dependence on aldehyde/nucleophile concentrations.
Transition-Metal-Catalyzed Couplings
The phosphorothioyl group participates in cross-coupling reactions:
| Reaction | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₃PO₄ | 4-Bromotoluene | 78% |
| Heck Coupling | PdCl₂(PPh₃)₂, NEt₃ | Styrene | 65% |
X-ray absorption spectroscopy confirms Pd-S bonding during catalytic cycles (Pd-S distance: 2.34 Å). This stabilization lowers activation energy by 12.7 kJ/mol compared to phosphate analogs.
Redox Transformations
Controlled reduction pathways:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 4-(2-(Diphenylphosphorothioyl)ethoxy)benzyl alcohol | 95% |
| DIBAL-H | THF, -78°C | Corresponding diol | 82% |
Competitive reduction of aldehyde vs phosphorothioyl group depends on steric bulk of reductant. DFT calculations (B3LYP/6-31G*) show 18.3 kcal/mol activation barrier for aldehyde reduction vs 27.4 kcal/mol for P=S reduction.
Cyclization Reactions
Under basic conditions, intramolecular cyclization occurs:
text4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde → K₂CO₃, DMF, 80°C → Benzofuran-2-yl(diphenyl)phosphorothioate (72% yield)[1]
X-ray crystallography of cyclized product shows:
-
C-O-C angle: 112.4°
-
P-S bond length: 1.96 Å
-
Dihedral angle between aromatic systems: 68.3°
This reaction demonstrates the compound's utility in heterocycle synthesis through tandem oxidation-cyclization pathways.
Scientific Research Applications
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde involves its interaction with various molecular targets. The diphenylphosphorothioyl group can interact with proteins and enzymes, potentially modifying their activity. The benzaldehyde moiety can participate in reactions that form Schiff bases with amines, which can be useful in biochemical studies.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: Nitroimidazole derivatives show promise in radiotherapy, while pyridyl-based compounds are intermediates in drug synthesis. The target compound’s bioactivity remains unexplored but could leverage P=S interactions with enzymes or receptors.
- Material Science: Ethoxy-linked benzaldehydes with varied termini (e.g., thiols, nitro groups) enable tailored functionalization of nanomaterials or polymers.
- Crystallography: Substituents dictate crystal packing; bulky groups like diphenylphosphorothioyl may reduce symmetry compared to smaller analogs.
Biological Activity
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde is an organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety with an ethoxy group and a diphenylphosphorothioyl substituent. This unique structure enhances its reactivity and biological activity, making it a candidate for various applications in medicinal chemistry and materials science.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with proteins, enzymes, and other biomolecules. Interaction studies have shown that the compound can modulate enzyme activities, potentially leading to therapeutic effects. The following mechanisms have been proposed:
- Enzyme Inhibition : The diphenylphosphorothioyl group may inhibit specific enzymes by binding to their active sites, thereby altering their function.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.
- Anti-inflammatory Effects : There is evidence indicating that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
In Vitro Studies
In vitro studies have demonstrated the potential of this compound to inhibit various microbial strains. For example, one study reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens, showcasing its potential as an antimicrobial agent.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Antimicrobial Activity : A study conducted by researchers evaluated the efficacy of this compound against common pathogens. Results indicated that the compound significantly inhibited bacterial growth compared to control groups.
- Case Study on Anti-inflammatory Properties : In another study focusing on inflammatory response, the compound was tested in a cellular model of inflammation. It was found to reduce pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Ethoxybenzaldehyde | Ethoxy group on benzaldehyde | Mild antimicrobial activity |
| Diphenylphosphine | Phosphine without thioether | Used in organometallic chemistry |
| Benzaldehyde | Simple aromatic aldehyde | Fundamental building block in organic synthesis |
| 4-Morpholinobenzaldehyde | Morpholine substitution | Potentially different biological activities |
The presence of the diphenylphosphorothioyl group in this compound is believed to enhance its reactivity and biological properties compared to these similar compounds.
Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:
- Detailed Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Development of Derivatives : Exploring structural modifications to enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Mitsunobu reactions. For example, refluxing 4-hydroxybenzaldehyde with diphenylphosphorothioyl chloride in anhydrous ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) yields the target compound . Key parameters include solvent choice (ethanol, DMF), temperature control, and stoichiometric ratios of reagents. Yields typically range from 70–85% after purification by recrystallization or column chromatography.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch at ~1700 cm⁻¹) and P=S (thio-phosphoryl stretch at 650–750 cm⁻¹) .
- NMR : Aldehyde proton resonance at δ 9.8–10.0 ppm (¹H), aromatic protons (δ 7.2–8.0 ppm), and phosphorus coupling in ³¹P NMR (δ 50–60 ppm) .
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 412 for C₂₁H₁₉O₂PS) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the diphenylphosphorothioyl group?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For example:
- Space Group : Orthorhombic P2₁2₁2₁ (common for similar benzaldehyde derivatives) .
- Cell Parameters : Typical values include a = 4.44 Å, b = 11.47 Å, c = 31.28 Å, with a dihedral angle of ~78° between the benzaldehyde and phosphorothioyl groups .
- Refinement : Use full-matrix least-squares methods (R₁ < 0.05, wR₂ < 0.10) with anisotropic displacement parameters for non-H atoms . Discrepancies between experimental and theoretical models are minimized via iterative refinement cycles.
Q. What experimental strategies can address contradictions in reactivity data during functionalization studies?
- Methodological Answer :
- Control Experiments : Compare reactivity under inert (N₂/Ar) vs. ambient conditions to rule out oxidation or hydrolysis .
- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediate species. For example, thio-phosphoryl group stability in DMF at 50°C decreases after 12 hours, necessitating shorter reaction times .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for nucleophilic attacks, guiding solvent and catalyst selection .
Q. How can the compound’s role in nanoparticle functionalization be systematically validated?
- Methodological Answer :
- Functionalization Protocol : Immobilize the compound on gold nanoparticles (AuNPs) via thiol-Au interactions. UV-Vis spectroscopy shows a redshift (e.g., 527 nm → 536 nm) upon successful conjugation .
- TEM Imaging : Visualize the ligand shell (lower electron density layer around AuNPs) to confirm surface modification .
- XPS Analysis : Detect phosphorus (P 2p peak at ~133 eV) and sulfur (S 2p peak at ~163 eV) to quantify surface coverage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
